(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide, also known as PF-06463922, is a small molecule inhibitor of the protein tyrosine kinase 2 (TYK2). It is currently being studied for its potential therapeutic applications in treating inflammatory and autoimmune diseases such as psoriasis, rheumatoid arthritis, and inflammatory bowel disease.
Wirkmechanismus
TYK2 is a member of the Janus kinase (JAK) family of proteins, which are involved in the signaling pathways of numerous cytokines and growth factors. By inhibiting TYK2, (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide is able to block the downstream signaling of these cytokines, leading to a reduction in inflammation.
Biochemical and Physiological Effects:
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide has been shown to have a potent inhibitory effect on TYK2, with an IC50 value of 17 nM. It has also been shown to have good selectivity for TYK2 over other JAK family members.
Vorteile Und Einschränkungen Für Laborexperimente
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide has several advantages as a research tool, including its potency and selectivity for TYK2. However, like all small molecule inhibitors, it has limitations such as poor solubility and potential off-target effects.
Zukünftige Richtungen
There are several potential future directions for research on (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide. One area of interest is its potential use in combination with other small molecule inhibitors or biologics for the treatment of inflammatory and autoimmune diseases. Another area of interest is its potential use in the treatment of other diseases, such as certain types of cancer, where TYK2 has been shown to play a role in tumor growth and metastasis. Finally, further studies are needed to fully understand the pharmacokinetics and pharmacodynamics of (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide in humans, which will be important for its eventual clinical development.
Synthesemethoden
The synthesis of (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide involves several steps, starting with the reaction of 4-cyano-1-methylpiperidine with 4-fluorobenzaldehyde to form the corresponding Schiff base. This intermediate is then reacted with 2-methyl-3-butyn-2-ol to yield the final product, (E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide.
Wissenschaftliche Forschungsanwendungen
(E)-N-(4-Cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide has been extensively studied for its potential therapeutic applications in treating various inflammatory and autoimmune diseases. In preclinical studies, it has been shown to effectively inhibit the activity of TYK2, which plays a key role in the inflammatory response.
Eigenschaften
IUPAC Name |
(E)-N-(4-cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O/c1-13(11-14-3-5-15(18)6-4-14)16(22)20-17(12-19)7-9-21(2)10-8-17/h3-6,11H,7-10H2,1-2H3,(H,20,22)/b13-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKREGPAZYPYBM-ACCUITESSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)F)C(=O)NC2(CCN(CC2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=C(C=C1)F)/C(=O)NC2(CCN(CC2)C)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-cyano-1-methylpiperidin-4-yl)-3-(4-fluorophenyl)-2-methylprop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.